(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol
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Overview
Description
“(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol” is a chemical compound with the CAS Number: 73217-63-7 . It has a molecular weight of 192.17 and its IUPAC name is "(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol" .
Molecular Structure Analysis
The molecular structure of “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol” is represented by the InChI Code: 1S/C9H8N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5,9,12-13H .Physical And Chemical Properties Analysis
“(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol” is a powder at room temperature . It has a melting point of 80-82 degrees Celsius .Scientific Research Applications
Light-Emitting Devices
Tetraphenylmethane-based compounds, including derivatives with oxadiazole groups, have been synthesized and investigated for their properties and applications in light-emitting devices. These compounds exhibit high thermal stability and glass transition temperatures, making them suitable for use in OLEDs as hole-blocking materials. Their synthesis and characterization, including NMR, UV-visible spectroscopy, and electrochemical analysis, have demonstrated their potential in improving the performance of light-emitting devices through enhanced electrochemical and spectroscopic characteristics (Yeh et al., 2001).
Mesomorphic Behavior and Photoluminescence
A series of 1,3,4-oxadiazole derivatives have been synthesized to study their mesomorphic behavior and photoluminescent properties. These compounds, including cholesteryl and methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoates, exhibit cholesteric and nematic/smectic A mesophases. Their photoluminescence quantum yields and absorption/emission characteristics suggest applications in materials science for creating substances with specific light-emitting properties (Han et al., 2010).
Anticancer Agents and Apoptosis Inducers
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has led to the discovery of novel apoptosis inducers with potential as anticancer agents. These compounds, through high-throughput screening and structure-activity relationship studies, have shown activity against various cancer cell lines, indicating their usefulness in developing new therapeutic options for cancer treatment. The identification of molecular targets for these compounds has opened up new avenues for understanding the mechanisms of action and enhancing the efficacy of anticancer drugs (Zhang et al., 2005).
Liquid Crystalline Properties
Investigations into 1,2,4-oxadiazole derivatives with different terminal substituents have demonstrated their impact on liquid crystalline properties. Synthesizing and characterizing these derivatives have provided insights into how the nature and position of substituent groups influence mesophase behaviors, offering potential applications in designing new materials with desirable liquid crystalline properties (Ali & Tomi, 2018).
Safety And Hazards
The safety information for “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5,9,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUAKNWLYSEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol |
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